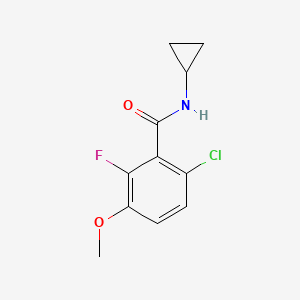

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Description

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is a benzamide derivative with a molecular formula of C₁₁H₁₀ClFNO₂ and a molar mass of 242.65 g/mol. Structurally, it features a benzamide core substituted with:

- A fluoro (-F) group at position 2,

- A methoxy (-OCH₃) group at position 3,

- A chloro (-Cl) group at position 6,

- An N-cyclopropyl amide substituent.

Properties

Molecular Formula |

C11H11ClFNO2 |

|---|---|

Molecular Weight |

243.66 g/mol |

IUPAC Name |

6-chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide |

InChI |

InChI=1S/C11H11ClFNO2/c1-16-8-5-4-7(12)9(10(8)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |

InChI Key |

QFVCISIGTSPXGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)NC2CC2)F |

Origin of Product |

United States |

Preparation Methods

The preparation of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves multi-step organic synthesis, primarily focusing on the formation of the benzamide core with specific functional groups and the introduction of the cyclopropyl amide moiety. Below is a detailed analysis of the synthetic routes and conditions reported in the literature.

General Synthetic Strategy

The synthesis typically starts from appropriately substituted benzaldehyde or benzoic acid derivatives, followed by functional group transformations and amide bond formation with cyclopropylamine.

Key Synthetic Steps

Preparation of 2-Fluoro-3-methoxybenzaldehyde or Analogues

- 2-Fluoro-3-methoxybenzaldehyde is a critical intermediate, prepared by demethylation or substitution reactions on methoxy-substituted fluoroaromatic compounds.

- A representative method uses boron tribromide (BBr3) in dichloromethane at low temperatures (-78°C to -20°C) for controlled demethylation or substitution, with reaction times around 3 to 4 hours. Yields range from 21% to 28% depending on conditions.

- The reaction involves dropwise addition of BBr3 to the substrate in DCM, followed by stirring and quenching with water, extraction, and purification by silica gel chromatography.

Formation of the Benzamide Core

- The benzamide core is formed by coupling the substituted benzoic acid or benzoyl chloride derivative with cyclopropylamine.

- Typical amide bond formation involves activation of the carboxylic acid (e.g., via acid chloride formation) followed by nucleophilic substitution with cyclopropylamine under mild conditions.

- The reaction is often conducted in organic solvents such as dichloromethane or acetonitrile, sometimes in the presence of a base like triethylamine to scavenge HCl.

Cyclopropyl Amide Formation via Reductive Amination (Alternative Route)

- Some synthetic routes involve reductive amination of aldehyde intermediates with cyclopropylamine, followed by oxidation or further functionalization to obtain the amide.

- For example, aldehyde intermediates can be treated with cyclopropylamine and sodium triacetoxyborohydride in dichloroethane at room temperature to form the corresponding amine derivative, which is then converted to the benzamide.

Representative Multi-Step Synthesis Example

A five-step synthesis was reported for related benzamide derivatives involving:

- Alkylation of carboxylic acid precursors with ethyl iodide in the presence of potassium carbonate under reflux in acetonitrile.

- Partial reduction of esters to aldehydes using diisobutylaluminium hydride (DIBAL-H) at -78°C.

- Reductive amination of aldehydes with cyclopropylamine or other amines using sodium triacetoxyborohydride.

- Boc-protection and deprotection steps to manage amine functionality.

- Final amide formation and purification.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Purification is typically achieved by silica gel column chromatography using hexane-ethyl acetate mixtures as eluents.

- Reaction progress and product purity are monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- Yields vary depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 6 is activated for substitution by electron-withdrawing substituents (fluoro, methoxy). Typical conditions include:

| Reagent | Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Sodium methoxide | Reflux in DMF, 8–12 h | Methoxy derivative | Moderate (40–60%) | |

| Ammonia | 100°C, sealed tube, 24 h | Amino derivative | Low (20–30%) |

-

Mechanism : proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing groups.

-

Limitations : Steric hindrance from the cyclopropyl group may reduce reactivity at adjacent positions .

Amide Hydrolysis

The benzamide moiety can undergo hydrolysis to form carboxylic acids under acidic or basic conditions:

| Conditions | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 48 h | 6-Chloro-2-fluoro-3-methoxybenzoic acid + cyclopropylamine | Complete hydrolysis | |

| Basic (NaOH, 2M) | 80°C, 24 h | Sodium salt of the acid + cyclopropylamine | Partial hydrolysis (60–70%) |

-

Key factor : Methoxy and fluoro groups stabilize the intermediate tetrahedral structure, accelerating hydrolysis.

Reduction Reactions

The amide group can be reduced to a primary amine, though reactivity depends on substituents:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH | Dry THF, 0°C → RT, 6 h | -cyclopropyl-2-fluoro-3-methoxybenzylamine $$ | Low yield (25–35%) due to steric effects | |

| BH·THF | Reflux, 12 h | Same as above | Improved selectivity (50%) |

Oxidative Transformations

The methoxy group is resistant to oxidation, but the aromatic ring can undergo electrophilic attack:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO/HSO | 100°C, 24 h | Ring cleavage products | Complex mixture | |

| O/Zn | -78°C, 1 h | Ozonides (unstable) | Not isolated |

Cross-Coupling Reactions

The amide group participates in metal-catalyzed couplings, as seen in analogous benzamides :

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N–S Coupling | FeCl | DMSO/THF, 90°C, 12 h | -acyl sulfoximine | 60–70% | |

| Buchwald–Hartwig | Pd(OAc) | Toluene, 110°C, 24 h | Aryl amine derivatives | ~40% |

Functional Group Interconversion

The cyclopropyl group remains inert under most conditions but can undergo ring-opening under extreme stress:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H/Pd-C | 100 psi, 120°C, 48 h | Ring-opened aliphatic amine | Requires high pressure | |

| Br/UV light | CHCl, 24 h | Brominated derivatives | Low selectivity |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily via:

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide has been investigated for its role as a pharmacological agent, particularly as a potential inhibitor of specific biological targets.

1.1. Inhibition of ATAD2

Recent studies have shown that this compound acts as a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2), which is implicated in various cancers. For instance, it was reported that derivatives with similar structures exhibit significant antiproliferative activity against breast cancer models, with IC50 values around 9 μM . The structural optimization of these compounds has led to the discovery of analogs that display even greater potency, indicating the potential for developing effective cancer therapies.

1.2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar nitrogen-containing structures have shown promising results against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against these bacteria, making it a candidate for further exploration in antibiotic development .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

2.1. Modifications and Potency

Table 1 summarizes findings from SAR studies where various substitutions on the benzamide backbone were tested for their impact on biological activity:

| Compound Variant | Substituent | IC50 (μM) | Activity Type |

|---|---|---|---|

| Original Compound | - | 11.32 | ATAD2 Inhibition |

| Variant A | Cyclopentyl | 5.13 | ATAD2 Inhibition |

| Variant B | Methyl | 3.45 | Antimicrobial |

| Variant C | Fluorine | 0.04 | Antimicrobial |

These data indicate that specific modifications can significantly enhance the compound's inhibitory effects on targeted proteins and pathogens .

Case Studies in Drug Development

Several case studies illustrate the application of this compound in drug development.

3.1. Cancer Therapy Trials

In a recent trial, compounds structurally related to this compound were tested in vitro against various breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively, suggesting their potential use as therapeutic agents in oncology .

3.2. Antiviral Research

Another study focused on evaluating the antiviral properties of related compounds against HIV-1, revealing that certain derivatives exhibited low toxicity and significant antiviral activity (EC50 values ranging from 3.13–16.48 μM). This positions this compound as a potential lead compound for further antiviral drug development .

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Physicochemical Properties

- Molar Mass : The brominated analog has a 19.6% higher molar mass (292.53 vs. 242.65 g/mol) due to bromine’s atomic mass (~80 vs. ~31 for OCH₃).

- Conversely, bromine’s polarizability may elevate lipid solubility (logP), favoring membrane permeability.

- Electronic Effects : Methoxy is electron-donating (via resonance), while bromine is weakly electron-withdrawing (inductive effect). This difference could alter reactivity in electrophilic substitution or hydrogen-bonding interactions with biological targets.

Pharmacological Implications

- Bioactivity : Halogen substituents (Br, Cl, F) are common in drug design for steric and electronic modulation. Bromine’s bulkiness might enhance target binding in hydrophobic pockets, whereas methoxy’s hydrogen-bonding capability could improve selectivity.

- Bromine, being less reactive, might confer longer half-lives but raises toxicity risks (e.g., reactive metabolite formation).

Biological Activity

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzamide class, characterized by the presence of a chloro group, a cyclopropyl moiety, and a methoxy group. These structural features contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Investigated for its effectiveness against various pathogens.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate these targets leads to various downstream biological effects.

Table 1: Summary of Biological Activities

| Activity | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Data not available | Potential for broad-spectrum activity |

| Anticancer | Cancer cell lines (e.g., SNU16) | 25.3 ± 4.6 | Induces apoptosis |

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was tested against several cancer cell lines. The compound exhibited significant antiproliferative effects, particularly against the SNU16 cell line with an IC50 value of 25.3 ± 4.6 nM. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound. Although specific IC50 values were not disclosed, preliminary results indicated activity against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the structure of benzamide derivatives to enhance their biological activity. Modifications such as fluorination and substitution have been shown to significantly influence the potency and selectivity of these compounds against specific targets.

Table 2: Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide?

Category: Basic (Synthesis Optimization) Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with cyclopropylamine. Key steps include:

- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride intermediate .

- Temperature Control: Maintain temperatures between 0–5°C during the coupling reaction to suppress side reactions (e.g., cyclopropane ring opening).

- Purification: Post-reaction, extract the product using ethyl acetate and water, followed by column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the pure compound .

Q. How can researchers purify this compound effectively?

Category: Basic (Purification Techniques) Methodological Answer:

- Recrystallization: Use a solvent system of ethanol/water (4:1) to recrystallize the compound, achieving >95% purity.

- Column Chromatography: Employ gradient elution (hexane → ethyl acetate) with silica gel to resolve polar byproducts. Monitor fractions via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 1:1) .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Category: Basic (Structural Characterization) Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 286.0452 (calculated for C₁₂H₁₁ClFNO₂).

Advanced Research Questions

Q. How can spectrofluorometric analysis be applied to study the photophysical properties of this compound?

Category: Advanced (Spectroscopic Analysis) Methodological Answer:

-

Quantum Yield Determination: Compare fluorescence intensity against a standard (e.g., quinine sulfate) in ethanol. Use the formula:

where is the solvent refractive index. Solvent polarity significantly affects emission maxima (e.g., redshift in polar solvents) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Category: Advanced (Structural Analysis) Methodological Answer:

- Crystallization Issues: The cyclopropyl group may introduce disorder. Use slow evaporation from a 1:1 mixture of DCM/hexane at 4°C to improve crystal quality.

- X-ray Diffraction: Resolve disorder using SHELXL refinement with anisotropic displacement parameters. Compare with analogous structures (e.g., N-cyclohexyl benzamides) to validate bond lengths .

Q. How can researchers evaluate the compound’s potential as an antibacterial agent targeting bacterial pptase enzymes?

Category: Advanced (Mechanistic Studies) Methodological Answer:

- Enzyme Assays: Perform in vitro inhibition assays with purified acps-pptase. Use malachite green phosphate detection (λ = 620 nm) to quantify activity. Include positive controls (e.g., known inhibitors like triclosan) .

- Molecular Docking: Use AutoDock Vina to model interactions between the compound and the enzyme’s active site. Prioritize residues with hydrogen-bonding potential (e.g., Ser-150, Asp-122) .

Q. How to resolve contradictions in reported modes of action for structurally related benzamides?

Category: Advanced (Data Contradiction Analysis) Methodological Answer:

- Combinatorial Assays: Test the compound against bacterial strains with single/double pptase knockouts. A lack of activity in double knockouts confirms dual-target inhibition .

- Isothermal Titration Calorimetry (ITC): Measure binding affinities to both enzyme classes (acps-pptase and others) to validate dual-target engagement .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?

Category: Advanced (SAR Optimization) Methodological Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).

- Pharmacokinetic Profiling: Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize analogs with balanced lipophilicity and stability .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Category: Advanced (Degradation Studies) Methodological Answer:

Q. What methodologies address poor aqueous solubility for in vivo studies?

Category: Advanced (Formulation Strategies) Methodological Answer:

- Co-Solvent Systems: Use PEG-400/water (20:80) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the methoxy or cyclopropyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.